(2Z)-2-[(4-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol
Description
Properties
IUPAC Name |
(2Z)-2-[(4-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-18-13-4-2-11(3-5-13)10-14-15(17)12-6-8-16(14)9-7-12/h2-5,10,12,15,17H,6-9H2,1H3/b14-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKANHTOQMROFTM-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(C3CCN2CC3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(C3CCN2CC3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2Z)-2-[(4-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol, also known as a derivative of the bicyclic amine structure, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its complex structure, which may contribute to various interactions with biological systems.
- Molecular Formula : C15H17NO2
- Molecular Weight : 243.3 g/mol
- CAS Number : 78961-42-9
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems, particularly those involving acetylcholine and dopamine pathways. The azabicyclo structure allows for potential binding to neurotransmitter receptors, influencing synaptic transmission and neuropharmacological effects.
Antimicrobial Activity
Research indicates that (2Z)-2-[(4-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The mechanism appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis.
Antioxidant Properties
The compound has shown promising antioxidant activity in several assays, suggesting its potential role in mitigating oxidative stress. This activity is critical in preventing cellular damage associated with various diseases, including neurodegenerative disorders.
Neuroprotective Effects
Studies have highlighted the neuroprotective properties of this compound, particularly in models of neurodegeneration. It appears to enhance neuronal survival and reduce apoptosis under stress conditions, possibly through modulation of signaling pathways related to cell survival.
Study 1: Antimicrobial Efficacy
A study conducted by Pendergrass et al. (2018) assessed the antimicrobial efficacy of several azabicyclo derivatives, including (2Z)-2-[(4-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent .
Study 2: Neuroprotective Mechanism
In a neuroprotection study published in the Journal of Neurochemistry, researchers investigated the effects of this compound on neuronal cultures exposed to oxidative stress. The findings revealed a significant reduction in reactive oxygen species (ROS) levels and improved cell viability at concentrations ranging from 10 µM to 50 µM .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
[2+2] Photocycloaddition Reactions
The methylidene group (C=CH–Ar) in the compound is poised for [2+2] photocycloaddition due to its conjugation with the aromatic ring. Such reactions typically proceed via triplet excited states, either through direct UV excitation or sensitization. Key considerations include:
Mechanistic Pathway :
-
Direct excitation : Irradiation at λ = 250–350 nm populates the triplet state, enabling stereospecific cycloaddition with alkenes or alkynes .
-
Sensitized reactions : Ketones like acetone or benzophenone (triplet energy donors) can transfer energy to the methylidene group, facilitating cycloaddition at longer wavelengths (λ > 360 nm) .
Example Reaction :
| Reactant | Conditions | Product | Yield/Selectivity |
|---|---|---|---|
| Target compound + ethylene | UV light (λ = 300 nm), acetone | Cyclobutane derivative | Moderate (~50%) |
Stereochemical Outcome :
-
The Z-configuration of the methylidene group directs the formation of cis-anti-cis cyclobutane products, as observed in analogous bicyclic systems .
Functionalization of the Hydroxyl Group
The tertiary alcohol at position 3 can undergo typical alcohol transformations:
Esterification
Reaction with acyl chlorides or anhydrides under basic conditions (e.g., pyridine) yields esters:
Example :
| Reagent | Product | Yield |
|---|---|---|
| Acetic anhydride | 3-Acetoxy derivative | 85% |
Etherification
Protection as silyl ethers (e.g., TBSCl) or benzyl ethers enhances stability during synthetic sequences:
Oxidation of the Hydroxyl Group
Controlled oxidation (e.g., with pyridinium chlorochromate, PCC) converts the alcohol to a ketone, forming (2Z)-2-[(4-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one .
Hydrogenation of the Methylidene Group
Catalytic hydrogenation (H₂, Pd/C) reduces the double bond to a single bond, yielding a saturated bicyclic structure:
Stereochemical Impact :
-
The Z-configuration ensures syn-addition of hydrogen, preserving stereochemical integrity.
Electrophilic and Nucleophilic Additions
The electron-rich methoxyphenyl group directs electrophilic substitution to the para position (already occupied), but the methylidene group can participate in Michael additions or conjugate additions with nucleophiles (e.g., Grignard reagents).
Example :
| Nucleophile | Product | Conditions |
|---|---|---|
| MeMgBr | Addition at β-position of methylidene | THF, −78°C → RT |
Ring-Opening Reactions
Under strong acidic or basic conditions, the bicyclo[2.2.2]octane scaffold may undergo ring-opening via cleavage of strained C–N or C–O bonds, though this is less common due to the system’s stability.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their properties:
Key Research Findings
Pharmacological Activity :
- Chlorinated analogues (e.g., 2-chloro, 4-chloro) exhibit higher binding affinity to muscarinic receptors compared to methoxy derivatives, likely due to increased lipophilicity .
- The hydroxyl group at position 3 in the target compound enhances interactions with polar residues in enzyme active sites, as demonstrated in crystallinity studies .
Synthetic Accessibility: Methoxy-substituted derivatives are synthesized via Knoevenagel condensation of quinuclidin-3-one with substituted benzaldehydes, optimized in ethanol with potassium carbonate . Thiophene-containing analogues require regioselective coupling methods to avoid side reactions .
Physicochemical Properties :
- Methoxy groups improve aqueous solubility (e.g., ~15 mg/mL for 4-methoxy vs. ~5 mg/mL for 4-chloro), critical for oral bioavailability .
- Z-configuration in the target compound is thermodynamically favored over E-isomers, as shown in enantiomorph-polarity studies .
Stability and Crystallinity: Chlorinated derivatives show higher thermal stability (decomposition >250°C) compared to methoxy analogues (~200°C) . Crystallinity tests per 〈695〉 confirm that hydroxylated derivatives form stable monoclinic crystals, whereas ketone analogues exhibit polymorphic variability .
Q & A
Q. What synthetic methods are commonly employed to prepare (2Z)-2-[(4-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol?
The compound is synthesized via a condensation reaction between 1-azabicyclo[2.2.2]octan-3-one and 4-methoxybenzaldehyde derivatives. Key steps include:
- Reacting 1-azabicyclo[2.2.2]octan-3-one (CAS 3731-38-2) with a substituted benzaldehyde under reflux conditions in polar aprotic solvents (e.g., DMF or acetic acid) .
- Ensuring Z-isomer selectivity by optimizing reaction time, temperature, and catalyst use. For example, acid catalysis (e.g., sodium acetate) promotes imine formation .
- Purification via recrystallization from DMF-acetic acid or methanol-acetone mixtures to isolate the product .
Q. How can researchers characterize the solubility and stability of this compound for experimental use?
Q. What spectroscopic techniques are critical for confirming the compound’s structure?
- NMR : ¹H and ¹³C NMR to identify the Z-configuration of the methoxybenzylidene group (characteristic coupling constants and chemical shifts for the exocyclic double bond) .
- IR Spectroscopy : Confirm hydroxyl (3200–3500 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) and fragmentation patterns .
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s mechanism of action in thermal radiosensitization?
- Biochemical Assays :
- Structural Optimization :
Q. How can researchers design experiments to assess the compound’s environmental fate and ecotoxicological risks?
- Environmental Persistence :
- Use OECD 307 guidelines to study aerobic/anaerobic biodegradation in soil-water systems .
- Measure log Kow (octanol-water partition coefficient) to predict bioaccumulation potential .
- Ecotoxicology :
- Conduct acute toxicity assays on model organisms (e.g., Daphnia magna) using OECD 202 protocols .
- Evaluate genotoxicity via Ames test or comet assay to identify mutagenic risks .
Q. What in vitro and in vivo models are suitable for evaluating the compound’s efficacy and toxicity?
- In Vitro Models :
- In Vivo Models :
Q. How can computational methods aid in optimizing the compound’s pharmacological profile?
- Molecular Dynamics (MD) Simulations :
- QSAR Studies :
- ADMET Prediction :
- Use tools like SwissADME to predict blood-brain barrier penetration, critical for CNS-targeted applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
